1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol is a complex organic compound characterized by the presence of a piperidine ring substituted with a hydroxy, iodo, and methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a methoxy-substituted phenol, followed by the formation of a piperidine ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the iodo group can result in various substituted derivatives.
Scientific Research Applications
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy, iodo, and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone: Shares similar structural features but differs in the presence of an ethanone group instead of a piperidine ring.
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanol: Similar structure with an ethanol group instead of a piperidine ring.
Uniqueness
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-18-12-7-9(6-11(14)13(12)17)8-15-4-2-10(16)3-5-15/h6-7,10,16-17H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZPGRGQBAKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)O)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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